molecular formula C5H3F5N4 B1447446 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine CAS No. 1803609-43-9

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine

Cat. No. B1447446
M. Wt: 214.1 g/mol
InChI Key: MUIVKKVSZWPNSO-UHFFFAOYSA-N
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Description

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine, commonly known as PFETA, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a unique combination of properties that make it an ideal reagent for a variety of reactions. PFETA has been used in the synthesis of various compounds, as well as in the investigation of biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Organic Chemistry

Triazine derivatives, including those related to 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine, are central to developing novel organic synthesis methodologies. For instance, triazine compounds have been synthesized for use as CGRP receptor antagonists, showcasing their potential in medicinal chemistry (Lim, Dolzhenko, & Dolzhenko, 2014). Additionally, methods for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines via microwave irradiation demonstrate the efficiency and versatility of triazine chemistry in creating structurally diverse molecules (Dolzhenko et al., 2021).

Biological Activities

Research into triazine derivatives extends into exploring their biological activities. Some triazine compounds have been identified for their potent antileukemic activity, highlighting the therapeutic potential of these chemicals (Dolzhenko et al., 2021). Moreover, the exploration of fused heterobicyclic nitrogen systems based on 1,2,4-triazine derivatives has led to the discovery of compounds with cytotoxic activity against cancer cell lines, further emphasizing the importance of triazine frameworks in drug discovery (Saad, Youssef, & Mosselhi, 2011).

Material Science

In material science, triazine-based molecules have been utilized for their unique properties. For example, novel two-photon absorbing (TPA) chromophores incorporating the triazine core have been synthesized, showcasing applications in the development of materials for optical technologies (Kannan et al., 2004). Such materials could have implications in fields ranging from telecommunications to medical imaging.

properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5N4/c6-4(7,5(8,9)10)2-12-1-13-3(11)14-2/h1H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIVKKVSZWPNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022932
Record name 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine

CAS RN

1803609-43-9
Record name 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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